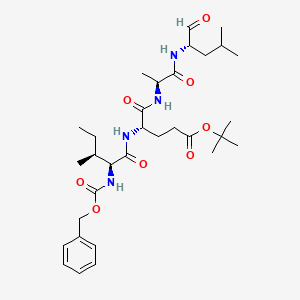

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Description

Overview of the Ubiquitin-Proteasome System (UPS) and Proteasome Function

The Ubiquitin-Proteasome System (UPS) is the principal mechanism for controlled protein degradation in eukaryotic cells, playing a pivotal role in maintaining protein homeostasis. nih.govmdpi.com This system is fundamental to a multitude of cellular processes, including cell cycle regulation, DNA repair, signal transduction, and the immune response. mdpi.comtocris.comnih.gov The UPS identifies and tags proteins for destruction through a process called ubiquitination. In this process, a small protein called ubiquitin is attached to a target protein, marking it for recognition by the proteasome. tocris.comlifesensors.com

The proteasome is a large, multi-subunit protein complex that functions as the cell's primary non-lysosomal proteolytic machinery. nih.govyoutube.com It recognizes, unfolds, and degrades ubiquitinated proteins into small peptides. youtube.com This degradation is not only a quality control mechanism to eliminate misfolded or damaged proteins but also a precise regulatory tool to control the levels of key cellular proteins. nih.govsustainability-directory.com Dysregulation of the UPS has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.govtocris.commdpi.com

Peptidic Proteasome Inhibitors: Classification and Significance in Biological Research

Peptidic proteasome inhibitors are a major class of compounds designed to block the proteolytic activity of the proteasome. These inhibitors are typically short peptides that mimic the natural substrates of the proteasome and possess a reactive group, or "warhead," that interacts with the active sites of the complex. researchgate.netnih.gov

These inhibitors can be broadly classified based on their chemical structure and mechanism of action. Key classes include:

Peptide Aldehydes: These were among the first proteasome inhibitors developed. They are reversible inhibitors that form a hemiacetal adduct with the active-site threonine residues of the proteasome. nih.govmdpi.com

Peptide Boronates: This class includes the clinically approved drug bortezomib. They are also reversible inhibitors, forming a stable complex with the proteasome's active site. nih.govresearchgate.net

Peptide Epoxyketones: These are irreversible inhibitors that form a stable covalent bond with the proteasome, leading to its permanent inactivation. nih.govresearchgate.net

β-Lactones: This class also acts as irreversible inhibitors of the proteasome. mdpi.comresearchgate.net

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (PSI) as a Prototypical Proteasome Inhibitor for Mechanistic Studies

This compound, commonly referred to as Proteasome Inhibitor I (PSI), is a synthetic peptide aldehyde. nih.gov As a member of the peptide aldehyde class, it functions as a reversible and potent inhibitor of the chymotrypsin-like activity of the proteasome. nih.gov Its structure, a tetrapeptide with a C-terminal aldehyde group, allows it to specifically target and bind to the active site of the proteasome. nih.gov

PSI is considered a prototypical proteasome inhibitor for several reasons. Its well-defined mechanism of action and high specificity make it an ideal tool for in vitro and cell-based studies. Researchers utilize PSI to investigate the consequences of proteasome inhibition in a controlled manner. For instance, it has been used to demonstrate the role of the proteasome in the activation of the transcription factor NF-κB by preventing the degradation of its inhibitor, IκBα. mdpi.com

Scope and Significance of Academic Research on this compound

The academic research involving this compound is extensive and continues to expand. Its primary application lies in dissecting the intricate workings of the ubiquitin-proteasome system. By using PSI, scientists can effectively "turn off" the proteasome and study the resulting accumulation of specific proteins, providing insights into their regulation and function.

Key areas of research where PSI is significantly employed include:

Cancer Biology: Given the heightened reliance of cancer cells on the proteasome for survival and proliferation, PSI is used to explore the potential of proteasome inhibition as a therapeutic strategy. nih.govmdpi.com

Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's and Parkinson's. PSI helps in modeling and studying the pathological consequences of impaired protein clearance. mdpi.com

Immunology: The proteasome is crucial for processing antigens for presentation by the major histocompatibility complex (MHC) and for regulating inflammatory signaling pathways. PSI is used to investigate these processes. nih.gov

Cell Cycle Control: The levels of key cell cycle regulatory proteins are tightly controlled by proteasomal degradation. PSI is instrumental in studying the checkpoints and transitions in the cell cycle.

The use of this compound as a research tool has been fundamental to our understanding of the central role the proteasome plays in cellular physiology and pathology.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTWYMXUWCOOB-YICLCXKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158442-41-2 | |

| Record name | Proteasome inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Structural Biology of Z Ile Glu O T Butyl Ala Leucinal

Structural Features and Peptidomimetic Design Principles of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

This compound is a peptidomimetic designed to mimic the natural peptide substrates of the proteasome. chemimpex.com Its design incorporates several key features that contribute to its inhibitory potency and specificity. The molecule is a modified tetrapeptide with the sequence Isoleucine-Glutamic acid-Alanine-Leucinal.

Key Structural Components:

C-terminal Aldehyde: The defining feature is the C-terminal leucinal (B1674789) residue, where the carboxyl group is replaced by an aldehyde. This aldehyde acts as a warhead, reacting with the hydroxyl group of the N-terminal threonine residue (Thr1) in the proteasome's active site to form a reversible covalent hemiacetal adduct. nih.gov This covalent interaction is a hallmark of peptide aldehyde inhibitors and is crucial for their mechanism of action.

Peptide Backbone: The peptide backbone is designed to fit within the substrate-binding channel of the proteasome, forming an anti-parallel β-sheet with key residues of the active site, such as Gly47 and Ala49. nih.gov This mimics the binding of a natural substrate.

Amino Acid Side Chains (P-sites): The amino acid residues are designated P1 (Leucinal), P2 (Alanine), P3 (Glu(O-t-butyl)), and P4 (Isoleucine), corresponding to their interaction with specificity pockets (S-sites) in the proteasome. The proteasome's chymotrypsin-like activity preferentially cleaves after large, hydrophobic residues, making the leucinal at the P1 position a suitable choice for binding in the hydrophobic S1 pocket. nih.gov

Protecting Groups: The molecule features two critical protecting groups. The N-terminus is capped with a benzyloxycarbonyl (Z) group, a bulky aromatic group known to enhance inhibitory activity. nih.gov The side chain of the glutamic acid residue at the P3 position is protected as a tert-butyl ester (O-t-butyl). This large, hydrophobic group is crucial for potent inhibition, as it fits favorably into the spacious S3 binding pocket of the proteasome. nih.gov

The peptidomimetic design principle is based on creating a substrate analogue that binds tightly to the enzyme's active site but cannot be cleaved. By replacing the scissile peptide bond with a reactive aldehyde, the compound effectively traps the enzyme in a stable complex, inhibiting its function. mdpi.com The specific sequence and protecting groups are optimized to maximize affinity and selectivity for the proteasome's β5 subunit, which harbors the chymotrypsin-like activity. nih.gov

| Feature | Description | Role in Inhibition |

| Warhead | C-terminal Aldehyde | Forms a reversible covalent hemiacetal with catalytic Threonine (Thr1) in the active site. |

| Backbone | Tetrapeptide (Ile-Glu-Ala-Leu) | Mimics substrate binding, forming an anti-parallel β-sheet in the active site channel. |

| P1 Residue | Leucinal | Hydrophobic side chain occupies the S1 specificity pocket. |

| P3 Residue | Glu(O-t-butyl) | Large, protected side chain provides strong hydrophobic interactions within the S3 pocket. |

| P4 N-terminal Cap | Benzyloxycarbonyl (Z-group) | Aromatic group enhances binding and overall inhibitory activity. |

Advanced Synthetic Methodologies for this compound and Related Peptidic Aldehydes

The synthesis of peptide aldehydes like this compound requires careful control to prevent racemization and to manage the reactive aldehyde functional group. Two primary strategies are employed for their synthesis. nih.gov

The most common approach involves a solution-phase synthesis where the peptide is constructed first, followed by the generation of the C-terminal aldehyde. A typical route is as follows:

Reduction of the C-terminal Amino Acid: The synthesis begins with the C-terminal amino acid, L-leucine, which is reduced to its corresponding alcohol, L-leucinol. This is often achieved using reagents like sodium borohydride (B1222165) and iodine. semanticscholar.org

Stepwise Peptide Coupling: The peptide chain is elongated in a stepwise manner from the C-terminus. L-leucinol is coupled with the preceding Boc-protected amino acid (Boc-Ala-OH).

Deprotection and Further Coupling: The Boc protecting group is removed, typically with trifluoroacetic acid (TFA), and the resulting dipeptide alcohol is coupled with the next protected amino acid (e.g., Boc-Glu(OtBu)-OH). This process is repeated with Z-Ile-OH to complete the protected tetrapeptide alcohol. semanticscholar.org Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) are used to facilitate amide bond formation.

Final Oxidation: The crucial final step is the oxidation of the terminal primary alcohol of the leucinol residue to an aldehyde. The Swern oxidation, which uses oxalyl chloride and DMSO, is a common method as it proceeds under mild conditions that minimize side reactions and racemization. semanticscholar.org

An alternative strategy involves starting with a protected amino aldehyde and elongating the peptide chain from its N-terminus. nih.gov More advanced methodologies also include solid-phase synthesis, which can be advantageous for creating libraries of peptide aldehydes for screening purposes. nih.gov In these methods, an amino aldehyde is often immobilized on a resin via a linker, such as an oxazolidine, which protects the aldehyde during peptide synthesis. nih.gov The fully assembled peptide aldehyde is then cleaved from the resin. nih.gov

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of enzyme inhibitors. For peptide aldehydes targeting the proteasome, SAR studies have revealed key determinants of inhibitory activity, primarily focusing on the residues at the P1, P2, P3, and P4 positions.

P3 Position: The P3 residue is a critical determinant of potency against the chymotrypsin-like activity. Studies on analogues have shown that a long, linear side chain at this position is optimal for fitting into the S3 binding pocket. nih.gov The analogue Cbz-Glu(OtBu)-Phe-Leucinal, which is closely related to this compound, is a highly potent inhibitor. nih.gov The tert-butyl ester of glutamate (B1630785) provides a strong hydrophobic interaction with the interface of the β5 and β6 subunits that form the S3 pocket. nih.gov

P1 and P4 Positions: Hydrophobic groups are generally favored at the P1 and P4 positions. The leucinal at P1 fits well into the hydrophobic S1 pocket, and the isoleucine at P4, along with the Z-group cap, contributes favorably to binding. nih.gov

Derivatization Strategies: To further probe the SAR, analogues can be synthesized by systematically varying the amino acid residues and protecting groups:

Varying the P3 Side Chain: Replacing Glu(OtBu) with other residues, such as Asp(OtBu) or residues with different protecting groups like a benzyl (B1604629) ester (OBzl), can help to map the size and electronic requirements of the S3 pocket. nih.gov

Modifying the P2 Position: While often considered less critical than P1 and P3, varying the P2 alanine (B10760859) residue to other small or bulky amino acids can fine-tune the inhibitor's conformation and binding affinity.

Altering the P4 Capping Group: The N-terminal Z-group can be replaced with other capping groups, such as a tert-butoxycarbonyl (Boc) group or different aromatic moieties, to optimize interactions at the entrance of the binding channel.

The following table summarizes SAR data from a study on related tripeptide aldehydes, which provides strong guidance for understanding the structural requirements for potent proteasome inhibition. nih.gov

| Compound Analogue (Z-X-Y-Leucinal) | P3 Residue (X) | P2 Residue (Y) | IC50 (nM) for ChT-L Activity |

| 3c | Glu(OtBu) | Phe | 19.3 |

| 3d | Glu(OtBu) | Leu | 25.1 |

| 3a | Asp(OtBu) | Phe | 105.4 |

| MG132 (Control) | Leu | Leu | 210.0 |

Data adapted from a study on tripeptide aldehydes to illustrate SAR principles. nih.govnih.gov

Conformational Analysis and Ligand-Target Interactions of this compound

Upon entering the active site, the inhibitor adopts an extended β-conformation. nih.gov This allows its peptide backbone to form several hydrogen bonds with the backbone of the enzyme, creating a stable anti-parallel β-sheet structure. This interaction primarily involves residues Thr21, Gly47, and Ala49 of the β5 subunit. nih.gov

The most critical interaction is the covalent bond formation between the inhibitor's aldehyde carbon and the side-chain oxygen of the catalytic Thr1 residue. This nucleophilic attack results in a tetrahedral hemiacetal intermediate, which mimics the transition state of peptide bond hydrolysis and effectively blocks the enzyme's catalytic activity. nih.gov

The specificity of the inhibitor is determined by the interactions of its side chains (P-sites) with the corresponding enzyme pockets (S-sites):

S1 Pocket: This is a hydrophobic pocket that accommodates the isobutyl side chain of the P1 leucinal residue. Specificity in this pocket is partially controlled by Met45. nih.gov

S2 and S4 Pockets: These are relatively shallow pockets that interact with the P2 (Alanine) and P4 (Isoleucine) side chains, respectively. nih.gov

S3 Pocket: This is a large, hydrophobic cleft formed at the interface of the β5 and β6 subunits. nih.govfrontiersin.org It accommodates the bulky tert-butyl protected glutamate side chain of the P3 residue. This interaction is a major contributor to the high affinity and potency of the inhibitor. nih.gov

Molecular docking studies of similar peptide aldehydes confirm that the inhibitor fills the binding cleft from the S1 to the S4 pockets, with the N-terminal Z-group positioned at the entrance of the active site. nih.gov The combination of covalent bond formation and extensive non-covalent interactions (hydrogen bonds and hydrophobic contacts) results in a tightly bound, stable enzyme-inhibitor complex.

Molecular and Cellular Mechanisms of Z Ile Glu O T Butyl Ala Leucinal Action

Specificity of Proteasome Subunit Inhibition by Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

The 26S proteasome is a large, multicatalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It possesses three major proteolytic activities, classified as chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like. The specificity of inhibitors like this compound towards these activities is crucial for their cellular effects.

Selective Inhibition of Chymotrypsin-like Activity

This compound demonstrates marked selectivity for the chymotrypsin-like activity of the proteasome. This specificity is largely determined by its structure as a peptide aldehyde ending in a hydrophobic residue. Research on various peptide aldehydes has shown that this class of compounds is particularly effective at inhibiting the chymotrypsin-like active site, which preferentially cleaves after large, hydrophobic amino acid residues.

Studies have demonstrated that selective inhibition of this single peptidase activity is sufficient to trigger specific cellular processes. For instance, treatment of Neuro 2A neuroblastoma cells with inhibitors that target the chymotrypsin-like activity induces neurite outgrowth, a morphological change not observed when other proteasomal activities are targeted. nih.gov This indicates that the chymotrypsin-like activity, specifically, is involved in regulating cellular morphology and that its inhibition by compounds like this compound can initiate distinct cellular programs. nih.gov

Modulation of Other Proteasome Subunit Activities

While the primary target of this compound is the chymotrypsin-like site, the activities of the proteasome's catalytic sites are allosterically regulated and interconnected. Inhibition of one site can influence the activity of the others. However, peptide aldehydes like this compound show a clear preference. For example, a peptide aldehyde inhibitor of the trypsin-like activity, which cleaves after basic residues, does not produce the same morphological changes in neuroblastoma cells as chymotrypsin-like inhibitors. nih.gov

Impact on Ubiquitin-Protein Conjugates and Cellular Protein Homeostasis

The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation, ensuring cellular protein quality control. By inhibiting the proteasome's chymotrypsin-like activity, this compound disrupts this critical pathway. This blockage prevents the degradation of proteins that have been tagged with ubiquitin for destruction.

As a direct consequence, there is a widespread accumulation of ubiquitin-protein conjugates and misfolded proteins within the cell. nih.gov This disruption of protein homeostasis, or proteostasis, places a significant burden on the cell's protein-handling machinery. The buildup of these non-functional proteins is a key trigger for subsequent cellular stress responses. The cell's inability to clear these aggregates ultimately compromises its function and viability. wikipedia.org

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Pathways

The accumulation of ubiquitinated and misfolded proteins resulting from proteasome inhibition creates a condition known as proteotoxic stress. nih.gov This overload directly impacts the endoplasmic reticulum (ER), the primary site of synthesis and folding for a vast number of cellular proteins. The influx of misfolded proteins into the ER triggers the Unfolded Protein Response (UPR), a sophisticated signaling network designed to restore proteostasis. nih.gov

The UPR is mediated by three main sensor proteins in the ER membrane:

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.

ATF6 (Activating Transcription Factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1), producing a potent transcription factor that also controls genes involved in protein folding and degradation.

Initially, the UPR is an adaptive response. However, under conditions of severe or prolonged proteasome inhibition by this compound, the UPR can switch from a pro-survival to a pro-apoptotic signal, leading to programmed cell death. elsevierpure.com

Modulation of Cell Cycle Progression by this compound

By disrupting protein degradation, this compound profoundly affects the cell cycle, which is tightly regulated by the timely synthesis and destruction of key proteins, particularly cyclins and cyclin-dependent kinase (CDK) inhibitors. Inhibition of the proteasome leads to the stabilization and accumulation of these regulatory proteins, causing cell cycle arrest.

Research has consistently shown that treatment with proteasome inhibitors, including PSI, induces a robust arrest in the G2/M phase of the cell cycle. nih.govelsevierpure.comnih.gov This arrest is mediated by several key events:

Accumulation of Cyclins: Key cyclins required for mitotic entry, such as Cyclin A and Cyclin B, accumulate because their degradation is blocked. nih.gov

Stabilization of CDK Inhibitors: The CDK inhibitor p21 (also known as WAF1/CIP1) is a critical regulator that is normally degraded by the proteasome. Its stabilization following proteasome inhibition contributes significantly to cell cycle arrest. nih.govnih.gov

Accumulation of p53: In cells with wild-type p53, the tumor suppressor protein p53, another substrate of the proteasome, accumulates. This leads to the transcriptional upregulation of its targets, including p21, further enforcing the cell cycle checkpoint. nih.govnih.gov

This G2/M arrest prevents damaged cells from proceeding into mitosis and is a crucial precursor to the induction of apoptosis.

Table 1: Effects of Proteasome Inhibitors on Cell Cycle Regulatory Proteins

| Protein | Effect of Proteasome Inhibition | Consequence |

|---|---|---|

| Cyclin A | Accumulation nih.gov | G2/M Arrest |

| Cyclin B | Accumulation nih.gov | G2/M Arrest |

| p21 (WAF1/CIP1) | Stabilization/Induction nih.govnih.gov | Inhibition of CDKs, G2/M Arrest |

Pathways Leading to Apoptosis Induction by this compound

The culmination of the cellular insults caused by this compound is the induction of apoptosis, or programmed cell death. This occurs through the activation of multiple pro-apoptotic pathways.

The sustained G2/M arrest and the overwhelming ER stress are major triggers for apoptosis. nih.gov The commitment to apoptosis is marked by the activation of caspases, a family of proteases that execute the cell death program. Treatment with this compound leads to the activation of key executioner caspases, such as caspase-3 and caspase-7. nih.gov Activated caspase-3 then cleaves a host of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.gov

Furthermore, proteasome inhibition prevents the degradation of pro-apoptotic proteins while also disrupting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that promotes the expression of anti-apoptotic genes. This compound prevents the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival activity. nih.gov This dual effect of stabilizing pro-apoptotic factors and inhibiting pro-survival signals creates a cellular environment that is strongly permissive for apoptosis.

Activation of Caspase Cascades

The induction of apoptosis by this compound is intrinsically linked to the activation of a family of cysteine proteases known as caspases. As a proteasome inhibitor, this compound can trigger the activation of effector caspases through a pathway that can be independent of caspase-9, a key initiator caspase in the mitochondrial pathway of apoptosis. nih.gov This suggests an alternative route to apoptosis execution. However, other proteasome inhibitors have been shown to activate caspase-9 and the downstream executioner caspase-3. nih.gov The activation of caspase-3 is a central event in the apoptotic cascade, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov The process often involves the proteolytic processing of an inactive zymogen, pro-caspase-3, into its active subunits. nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

The mitochondrion plays a central role in the regulation of apoptosis, and its dysfunction is a key event in proteasome inhibitor-induced cell death. Treatment with proteasome inhibitors has been demonstrated to induce mitochondrial dysregulation. nih.gov This is often characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov The release of cytochrome c is a critical step in the formation of the apoptosome, a multi-protein complex that activates caspase-9. nih.gov

Furthermore, the inhibition of the proteasome can lead to an accumulation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress can further damage mitochondria and other cellular components, creating a feedback loop that amplifies the apoptotic signal.

Alterations in Apoptosis Regulatory Protein Expression (e.g., Bcl-2 family, PARP)

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Noxa) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Proteasome inhibitors can shift the balance in favor of apoptosis by modulating the expression levels of these proteins. For instance, proteasome inhibition can lead to an increase in the expression of the pro-apoptotic protein Noxa. nih.gov

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by caspase-3, resulting in its inactivation. nih.govresearchgate.net This cleavage is considered a hallmark of apoptosis and can be detected by the appearance of a specific cleavage product. abclonal.com

| Apoptotic Event | Effect of Proteasome Inhibition | Key Proteins Involved |

| Caspase Activation | Induction of effector caspases. nih.gov | Caspase-3, Caspase-9. nih.gov |

| Mitochondrial Dysfunction | Loss of membrane potential, release of cytochrome c. nih.govnih.gov | Cytochrome c. nih.gov |

| ROS Generation | Increased production of reactive oxygen species. nih.gov | - |

| Bcl-2 Family Modulation | Increased expression of pro-apoptotic members. nih.gov | Noxa. nih.gov |

| PARP Cleavage | Inactivation of PARP through cleavage. nih.gov | PARP, Caspase-3. nih.gov |

Effects on Autophagy and Lysosomal Degradation Pathways

Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including aggregated proteins and damaged organelles, through the lysosomal pathway. youtube.com There is a complex interplay between the ubiquitin-proteasome system and autophagy. When the proteasome is inhibited, there can be a compensatory upregulation of autophagy to clear the accumulating protein aggregates. nih.gov Some studies have shown that treatment with proteasome inhibitors, such as bortezomib, can induce the formation of autophagosomes, a key structure in the autophagic process. nih.gov This suggests that this compound may also modulate this degradative pathway.

Influence on Signal Transduction Pathways (e.g., NF-κB, MAPK)

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of the NF-κB pathway typically involves the phosphorylation and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation.

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling family, can be activated by cellular stress, including proteasome inhibition. nih.gov Activation of the JNK pathway can contribute to the induction of apoptosis. nih.gov

| Signaling Pathway | Effect of this compound | Mechanism |

| NF-κB | Inhibition | Prevention of IκBα degradation. |

| MAPK (JNK) | Potential Activation | Cellular stress response to proteasome inhibition. nih.gov |

Applications of Z Ile Glu O T Butyl Ala Leucinal in Diverse Biological Research Areas

Investigating Cancer Cell Biology in Preclinical Models

The reliance of cancer cells on the proteasome for unregulated growth and survival makes it a prime target for therapeutic intervention. Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has been instrumental in preclinical studies to understand and potentially target these malignancies.

Anti-proliferative and Apoptogenic Effects in Hematological Malignancies (e.g., Leukemic Cell Lines)

This compound has demonstrated significant anti-proliferative and apoptosis-inducing (apoptogenic) effects in various hematological cancer cell lines. Research has shown that this compound can induce massive apoptosis in murine leukemia L1210 cells. bachem.comfishersci.com Furthermore, it has been found to inhibit the proliferation of primary exudative lymphoma (PEL) cells, which are associated with Kaposi's sarcoma-associated herpesvirus (KSHV).

The mechanism behind these effects lies in the inhibition of the proteasome's chymotrypsin-like activity. fishersci.com This disruption of protein degradation leads to the accumulation of ubiquitinated proteins, which can trigger a cellular stress response culminating in programmed cell death, or apoptosis. bachem.com The induction of apoptosis by proteasome inhibitors is a recognized strategy for combating various cancers. nih.gov

Table 1: Observed Effects of this compound on Hematological Malignancy Cell Lines

| Cell Line | Malignancy Type | Observed Effect |

|---|---|---|

| L1210 | Murine Leukemia | Induction of massive apoptosis |

| Primary Exudative Lymphoma (PEL) Cells | Lymphoma | Inhibition of proliferation |

Synergistic Interactions with Anti-Neoplastic Agents in Cellular Models

A promising area of cancer research is the use of combination therapies to enhance efficacy and overcome drug resistance. Proteasome inhibitors, including by extension this compound, have shown potential for synergistic interactions with various anti-neoplastic agents in cellular models. The rationale behind this synergy is that by inhibiting the proteasome, cancer cells become more susceptible to the cytotoxic effects of other chemotherapeutic drugs. d-nb.infonih.gov

For instance, studies on other proteasome inhibitors have demonstrated synergistic effects when combined with DNA-damaging agents and other standard chemotherapy drugs in lung cancer and multiple myeloma cells. d-nb.infonih.govpnas.org In the context of leukemia, combining a proteasome inhibitor with standard agents like daunorubicin (B1662515) has been shown to enhance the anti-leukemia effect. oncozine.com While specific studies detailing the synergistic interactions of this compound with other agents are not extensively documented in the provided search results, the known mechanism of proteasome inhibition strongly suggests its potential for such combinatorial approaches in treating hematological malignancies. doaj.org

Elucidating Mechanisms of Multidrug Resistance

Multidrug resistance (MDR) is a significant obstacle in cancer therapy. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell. Research on proteasome inhibitors has revealed their potential to modulate and even overcome MDR.

Studies have shown that proteasome inhibitors can down-regulate the expression of the ABCB1 gene (also known as MDR1), which codes for P-gp. nih.gov By inhibiting the proteasome, the degradation of inhibitor of κB (IκB) is reduced, which in turn prevents the activation of NF-κB. nih.gov NF-κB is a transcription factor that can induce the expression of MDR1. Therefore, by blocking this pathway, proteasome inhibitors can reduce the levels of P-gp and restore sensitivity to chemotherapeutic agents in resistant leukemic cell lines. nih.govresearchgate.net This application highlights the utility of this compound as a tool to investigate and potentially reverse multidrug resistance in cancer cells.

Elucidating Pathophysiological Mechanisms in Non-Oncological Contexts

The utility of this compound extends beyond cancer research into the study of infectious diseases and fundamental cellular processes like myogenesis.

Studies on Infectious Diseases: Antitrypanosomal Activities

This compound has been investigated for its activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). In a study evaluating seven different peptidyl proteasome inhibitors, this compound was identified as one of the most potent compounds against bloodstream forms of the parasite.

The study revealed that this compound exhibited significant trypanocidal activity. The compound was also tested for its cytotoxic effects on human HL-60 cells to assess its selectivity. The data demonstrated that while the compound was active against human cells, it showed a substantially higher toxicity towards the trypanosomes, suggesting a therapeutic window.

Table 2: In Vitro Activity of this compound against T. brucei and Human HL-60 Cells

| Organism/Cell Line | ED₅₀ (nM) | MIC (nM) |

|---|---|---|

| Trypanosoma brucei | 0.086 | 40 |

| Human HL-60 cells | 1.1 | 100,000 |

Role in Myogenesis and Cellular Differentiation Processes

Myogenesis, the formation of muscle tissue, is a complex process of cellular differentiation. Studies have indicated that the proteasome plays a critical role in this process. Research using proteasome inhibitors has shown that blocking proteasome activity can inhibit myogenic differentiation. nih.govresearchgate.net

For example, the use of proteasome inhibitors in rat L6 myoblasts was found to reversibly block both myoblast fusion and the accumulation of muscle-specific proteins like myosin heavy chain. nih.gov In another study with C2C12 myoblasts, a proteasome inhibitor induced cell cycle withdrawal and the expression of myosin but prevented the fusion of cells into myotubes, indicating an incomplete differentiation process. nih.gov These findings suggest that the proteasome is essential for the transcriptional control of myogenic regulators and the subsequent steps of muscle cell fusion. While these studies did not exclusively use this compound, as a potent proteasome inhibitor, it serves as a valuable chemical tool to further dissect the intricate role of the ubiquitin-proteasome system in myogenesis and other cellular differentiation pathways.

Investigations in Cardiovascular System Biology (e.g., platelet function, arterial thrombosis mechanisms)

While direct studies specifically employing this compound in cardiovascular research are not extensively documented in publicly available literature, the broader role of proteasome inhibition in platelet function and thrombosis provides a strong rationale for its potential application in this field. The ubiquitin-proteasome system is now understood to be active in anucleated platelets and plays a significant role in modulating their function.

Research using other proteasome inhibitors, such as MG132 and bortezomib, has demonstrated that interference with proteasome activity can significantly impact platelet aggregation and thrombus formation. For instance, studies have shown that proteasome inhibition can suppress platelet aggregation induced by low concentrations of thrombin. nih.gov This effect is thought to be mediated, in part, by the inhibition of the degradation of key regulatory proteins involved in platelet activation signaling cascades.

Furthermore, preclinical studies have indicated that systemic administration of proteasome inhibitors can suppress the formation of occlusive, platelet-rich thrombi in models of arterial injury. nih.gov The mechanism appears to involve the modulation of cytoskeletal proteins that are crucial for platelet spreading and clot retraction. nih.gov Bortezomib, a clinically used proteasome inhibitor, has been associated with a reduced risk of thrombosis in patients with multiple myeloma, a phenomenon linked to the upregulation of the transcription factor Krüppel-like factor 2 (KLF2), which has antithrombotic effects. nih.gov

Given that this compound shares the fundamental mechanism of proteasome inhibition, it can be inferred that it would likely exhibit similar effects on platelet function and thrombosis. Its utility in this research area would be to further dissect the specific roles of the chymotrypsin-like activity of the proteasome in these processes.

| Proteasome Inhibitor | Observed Effect on Platelet Function | Impact on Arterial Thrombosis | Potential Mechanism of Action |

|---|---|---|---|

| MG132 | Reduced platelet aggregation in response to low-dose thrombin. nih.gov | Suppressed occlusive thrombus formation in a mouse model of carotid artery injury. nih.gov | Inhibition of cytoskeletal protein cleavage, such as Filamin A. nih.gov |

| Bortezomib | Reduced platelet aggregation. nih.gov | Decreased arterial thrombosis in rat models. nih.gov | Upregulation of the antithrombotic transcription factor KLF2. nih.gov |

| This compound (Inferred) | Potential reduction in platelet aggregation. | Potential suppression of thrombus formation. | Inhibition of the chymotrypsin-like activity of the proteasome, affecting key regulatory proteins. |

Exploring Neurodegenerative Pathways and Proteostasis (e.g., tau pathology)

The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, which is characterized by the presence of neurofibrillary tangles composed of hyperphosphorylated tau protein. The ubiquitin-proteasome system is a critical component of the cellular machinery responsible for clearing such aberrant proteins, and its dysfunction is implicated in the progression of these diseases.

This compound, as a proteasome inhibitor, has been utilized as a research tool to investigate the role of the proteasome in tau metabolism and pathology. Studies have shown that inhibition of the proteasome can lead to the accumulation of tau protein, suggesting that the proteasome is involved in its degradation. nih.gov This is a crucial finding for understanding the mechanisms that lead to the buildup of toxic tau species in the brain.

By inducing the accumulation of ubiquitinated proteins in neuronal cells, this compound allows researchers to study the downstream consequences of impaired proteostasis, a condition central to neurodegeneration. These studies help to elucidate the cellular stress responses and signaling pathways that are activated when the protein clearance machinery is compromised.

| Experimental Model | Treatment | Key Findings | Implication for Neurodegeneration Research |

|---|---|---|---|

| Rat brain | Lactacystin (another proteasome inhibitor) | Increased accumulation and insolubility of tau protein, independent of a net increase in phosphorylation. nih.gov | Highlights the direct role of the proteasome in tau clearance. |

| Neuronal cell lines | Proteasome inhibitors | Induction of tau accumulation. | Provides a cellular model to study the early events in tauopathy. |

| HT4 cells | This compound (PSI) | Inhibition of the chymotrypsin-like activity of the proteasome and accumulation of ubiquitinylated proteins. | Demonstrates the specific enzymatic activity targeted by the compound in a neuronal context. |

Application as a Biochemical Probe for Protease Mechanism Studies

The specificity of this compound for the chymotrypsin-like activity of the proteasome makes it an invaluable biochemical probe for studying the mechanisms of this complex protease. Its ability to reversibly bind to the active site allows for detailed investigations into the structure and function of the proteasome's catalytic subunits.

Understanding which proteins are targeted for degradation by the proteasome is fundamental to comprehending its role in cellular regulation. This compound can be used in conjunction with other techniques to characterize the substrate specificity of the proteasome. By inhibiting the chymotrypsin-like activity, researchers can observe the accumulation of specific proteins that are normally degraded via this pathway.

One powerful approach for defining substrate specificity is the use of positional-scanning libraries of covalent inhibitors. nih.gov In this method, libraries of peptide-based inhibitors are created where specific amino acid positions are systematically varied. By assessing the binding and inhibition of these libraries in the presence and absence of compounds like this compound, the preferred amino acid sequences for cleavage by the different catalytic subunits of the proteasome can be determined. This information is crucial for identifying endogenous substrates and for the rational design of more specific proteasome inhibitors.

Protein turnover, the balance between protein synthesis and degradation, is a dynamic process that is essential for cellular homeostasis. This compound is a key tool for studying protein degradation kinetics. By acutely inhibiting the proteasome, the degradation of a specific protein of interest can be halted, allowing for the measurement of its half-life.

In a typical experiment, cells are treated with a protein synthesis inhibitor, such as cycloheximide, to block the production of new proteins. The rate of disappearance of the protein of interest is then measured over time. By comparing the degradation rate in the presence and absence of this compound, researchers can determine the extent to which the proteasome, and specifically its chymotrypsin-like activity, is responsible for the turnover of that protein. This approach has been widely used to demonstrate the proteasome-dependent degradation of numerous key regulatory proteins, including cell cycle regulators and transcription factors. nih.gov

| Application | Experimental Approach | Information Gained | Significance |

|---|---|---|---|

| Characterization of Substrate Specificity | Use in combination with positional-scanning libraries of covalent inhibitors. nih.gov | Identification of preferred peptide sequences for cleavage by the chymotrypsin-like subunit. | Facilitates the prediction and identification of novel proteasome substrates. |

| Probing Protein Turnover | Inhibition of proteasome activity followed by measurement of protein levels over time (often in the presence of a protein synthesis inhibitor). | Determination of the half-life of a specific protein and its dependence on proteasomal degradation. | Elucidates the regulatory mechanisms controlling the abundance of key cellular proteins. |

Comparative Analysis with Other Proteasome Inhibitors in Academic Research

Distinguishing Features and Potency Profiles of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal versus Other Peptidic Aldehyde Inhibitors (e.g., MG132)

This compound and MG132 (Z-Leu-Leu-Leu-al) are both C-terminal peptide aldehydes that function by forming a covalent but reversible hemiacetal adduct with the active site threonine residue of the proteasome's catalytic β-subunits. The primary distinguishing feature lies in their peptide sequence, which dictates the inhibitor's affinity and specificity for the different catalytic sites of the proteasome.

MG132 is a tripeptide aldehyde that potently inhibits the chymotrypsin-like (CT-L) activity of the proteasome. invivogen.comnih.gov this compound is a more complex tetrapeptide, also known to be a potent inhibitor of the proteasome's chymotrypsin-like activity. While both are effective, their potency can vary depending on the specific proteasome activity being measured and the experimental conditions. For instance, MG132 has been shown to inhibit the Z-LLL-MCA-degrading activity of the proteasome with an IC50 of 100 nM and the Suc-LLVY-MCA-degrading activity with an IC50 of 850 nM. nih.gov The differing peptide sequences influence how the inhibitors fit into the substrate-binding channels of the proteasome, leading to variations in their inhibitory profiles.

| Compound | Alternative Name | Structure | Target Proteasome Activity | Reported IC50 (nM) |

|---|---|---|---|---|

| This compound | Proteasome Inhibitor I (PSI) | Tetrapeptide Aldehyde | Chymotrypsin-like | Data Not Available in Direct Comparison |

| MG132 | Z-Leu-Leu-Leu-al | Tripeptide Aldehyde | Chymotrypsin-like (Z-LLL-MCA substrate) | 100 nih.gov |

| Chymotrypsin-like (Suc-LLVY-MCA substrate) | 850 nih.gov |

Comparative Selectivity to Proteasome Subunits versus Other Proteases (e.g., Calpains, Cathepsins)

A critical aspect of a proteasome inhibitor's utility in research is its selectivity. Off-target inhibition of other cellular proteases, such as calpains and cathepsins, can confound experimental results. Peptidic aldehydes, due to their mechanism of action, have the potential to inhibit other cysteine and serine proteases.

MG132, for example, is known to inhibit calpains, although at significantly higher concentrations than those required for proteasome inhibition. nih.gov One study reported an IC50 value of 1.25 µM for the inhibition of calpain's casein-degrading activity, which is over 10 times higher than its IC50 for the proteasome's chymotrypsin-like activity. nih.gov This suggests a degree of selectivity for the proteasome over calpain. Furthermore, some studies indicate that concentrations of MG132 needed to inhibit calpains and cathepsins can be 10-fold higher than for the proteasome. nih.gov Analogues of the trileucinal structure of MG132 have also been shown to strongly inhibit cathepsins B and L, with IC50 values in the nanomolar range. nih.gov

| Compound | Target Protease | Reported IC50 |

|---|---|---|

| MG132 (Z-Leu-Leu-Leu-al) | Proteasome (Chymotrypsin-like) | 100 - 850 nM nih.gov |

| Calpain | 1.25 µM (1250 nM) nih.gov | |

| Isonicotinyl-LLLal (Analogue) | Cathepsin B | 12 nM nih.gov |

| Isonicotinyl-LLLal (Analogue) | Cathepsin L | 20 nM nih.gov |

Comparative Efficacy in Inducing Cellular Responses Across Different Cell Types

The inhibition of the proteasome by compounds like this compound disrupts cellular homeostasis, leading to various downstream effects, most notably the induction of apoptosis and the inhibition of inflammatory pathways like NF-κB.

Both this compound (PSI) and MG132 are widely used to study these phenomena. PSI has been shown to induce apoptosis rapidly in proliferating human leukemic HL60 cells, while quiescent, differentiated cells are significantly less sensitive. pnas.org This suggests that the proteasome's function is particularly critical for the survival of actively dividing cells. Proteasome inhibitors, in general, trigger apoptosis by preventing the degradation of pro-apoptotic proteins and activating stress pathways like the JNK pathway. nih.govjneurosci.org

A key cellular response to proteasome inhibition is the suppression of the NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and anti-apoptotic genes. nih.gov Both PSI and MG132 effectively block this process by preventing IκB degradation. invivogen.comnih.gov For example, MG132 has been shown to significantly diminish NF-κB activation in U937 human monocytic cells. nih.gov Similarly, it decreased radiation-induced NF-κB expression in A549 and H1299 lung cancer cells. researchgate.net

The efficacy of these inhibitors can be cell-type dependent. In rat neural stem cells (NSCs), MG132 was found to be toxic and inhibited proliferation; however, it also increased the expression of brain-derived neurotrophic factor (BDNF), which has a protective effect on neurons. mdpi.com This highlights the complex and sometimes contradictory cellular responses that can be elicited by proteasome inhibitors in different biological contexts.

| Compound | Cell Type | Observed Cellular Response |

|---|---|---|

| This compound (PSI) | HL60 (Human Leukemia) | Induction of apoptosis in proliferating cells. pnas.org |

| MG132 | U937 (Human Monocytic) | Inhibition of NF-κB activation. nih.gov |

| A549 & H1299 (Human Lung Cancer) | Decreased radiation-induced NF-κB expression. researchgate.net | |

| Rat Neural Stem Cells | Inhibition of proliferation and induction of apoptosis; increased BDNF expression. mdpi.com |

Advanced Research Methodologies Employing Z Ile Glu O T Butyl Ala Leucinal

In Vitro Cell Culture Models for Mechanistic Elucidation

The controlled environment of in vitro cell culture provides an ideal platform for studying the specific effects of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal on cellular behavior. By treating cultured cells with this inhibitor, researchers can systematically analyze its impact on cell viability, apoptosis, cell cycle progression, and the expression and stability of key regulatory proteins.

Assessment of Cell Viability and Proliferation

A primary application of this compound in research is to assess the dependency of cancer cells on proteasome function for their survival and proliferation. Cell viability assays are employed to quantify the cytotoxic and cytostatic effects of the inhibitor. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases serves as an indicator of cell viability.

In studies involving HER2-positive breast cancer cell lines, such as BT474 and SkBr3, treatment with this compound (referred to as Proteasome Inhibitor I or PSI) led to a dose-dependent decrease in cell viability. mdpi.com Similarly, its efficacy has been demonstrated in chronic myeloid leukemia (CML) stem/progenitor cells, where it enhances the growth-inhibitory effects of other chemotherapeutic agents like imatinib (B729) mesylate. plos.org

Interactive Data Table: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| BT474 | HER2-Positive Breast Cancer | MTT | Dose-dependent inhibition of cell proliferation. | mdpi.com |

| SkBr3 | HER2-Positive Breast Cancer | MTT | Dose-dependent inhibition of cell proliferation. | mdpi.com |

| CD34+ CML cells | Chronic Myeloid Leukemia | Trypan Blue Exclusion | Enhanced imatinib-induced inhibition of cell growth. | plos.org |

| 267B1/K-ras | Ki-Ras-Transformed Prostate Epithelial Cells | Clonogenic Survival | Increased chemosensitivity to trichostatin A. | oup.com |

Apoptosis Detection Techniques (e.g., Flow Cytometry for Sub-G0/G1 DNA Content, PARP Cleavage Assays)

By inhibiting the proteasome, this compound can trigger programmed cell death, or apoptosis. Several techniques are used to detect and quantify this process.

Flow Cytometry: This technique is frequently used to identify apoptotic cells. One common method involves staining cells with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. Studies have shown that treating chronic myeloid leukemia (CML) cells with this compound, in combination with imatinib, significantly increases the population of Annexin V-positive apoptotic cells. plos.org Another flow cytometry-based method analyzes the DNA content of cells. Apoptotic cells are characterized by DNA fragmentation, which results in a population of cells with less than the normal G0/G1 DNA content, referred to as the sub-G0/G1 peak.

PARP Cleavage Assays: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, a family of proteases central to the apoptotic cascade. This cleavage event is considered a hallmark of apoptosis. Western blotting with an antibody that specifically recognizes the cleaved fragment of PARP is a standard method to confirm apoptosis induction. Treatment of triple-negative breast cancer cells with proteasome inhibitors has been shown to induce the cleavage of both PARP and caspase 3. nih.gov

Interactive Data Table: Apoptosis Induction by this compound

| Cell Line | Detection Method | Observed Effect | Reference |

| K562 (CML) | Annexin V Flow Cytometry | Increased percentage of apoptotic cells when combined with imatinib. | plos.org |

| CD34+ primary CML cells | Annexin V Flow Cytometry | Enhanced imatinib-induced apoptosis. | plos.org |

| HCT116 (Colon Cancer) | Caspase-3 Activation, PARP Cleavage | Induction of apoptosis, surprisingly independent of BAX and BAK proteins. | nih.gov |

| MDA-MB-231 (Breast Cancer) | PARP and Caspase 3 Cleavage (Western Blot) | Cleavage of apoptotic markers enhanced when combined with lapatinib. | nih.gov |

Cell Cycle Analysis

The proteasome controls the degradation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors. By inhibiting the proteasome with this compound, researchers can induce cell cycle arrest at specific phases. The distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M) is most commonly analyzed by flow cytometry. Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide, and the fluorescence intensity, which is proportional to the DNA content, is measured.

For instance, treatment of glioblastoma cell lines with proteasome inhibitors has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net Similarly, studies in K-Ras-transformed NIH3T3 cells demonstrated that while other stressors induced YB-1 cleavage, a nocodazole-induced G2/M arrest did not, highlighting the specificity of proteasome-dependent degradation pathways. embopress.org

Immunoblotting for Protein Expression, Degradation, and Post-Translational Modifications

Immunoblotting, or Western blotting, is an indispensable technique for studying the effects of this compound on specific proteins. This method allows for the detection and semi-quantification of a protein of interest in a complex mixture, such as a cell lysate.

A primary use in the context of this proteasome inhibitor is to demonstrate the stabilization and accumulation of proteins that are normally targeted for degradation. A classic example is the inhibitor of kappa B alpha (IκBα), which sequesters the transcription factor NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. Treatment with this compound blocks this degradation, leading to the accumulation of IκBα in the cytoplasm, which can be visualized by immunoblotting. oup.com This method has been used to show that the inhibitor prevents the degradation of both IκBα and the p65/RelA subunit of NF-κB in prostate epithelial cells. oup.com It has also been used to show the accumulation of ubiquitinated Protein Phosphatase 2A (PP2A) in CML cells. plos.org

Gene Expression Profiling (e.g., mRNA levels, reporter assays)

This compound is also used to study how the inhibition of proteasome activity impacts gene expression. This can be assessed at both the mRNA and protein levels.

Reporter Gene Assays: These assays are commonly used to measure the transcriptional activity of a specific pathway. A reporter gene, such as luciferase or β-galactosidase, is placed under the control of a promoter that contains binding sites for the transcription factor of interest. For example, to study NF-κB activity, a luciferase reporter driven by an NF-κB-responsive promoter is introduced into cells. In Ki-Ras-transformed human prostate epithelial cells, this compound was shown to inhibit the increase in NF-κB-dependent luciferase activity that was induced by a histone deacetylase inhibitor. oup.com However, it is important to note that proteasome inhibitors can interfere with the production of functional luciferase and β-galactosidase protein, potentially leading to a misinterpretation of results. researchgate.net This highlights the need for complementary assays, such as measuring mRNA levels, to validate the findings.

mRNA Level Analysis: The levels of specific mRNA transcripts can be quantified using techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This allows for a direct assessment of gene transcription without the potential artifacts associated with reporter proteins.

Biochemical Approaches for Proteasome Activity Assessment

To directly measure the enzymatic activity of the proteasome and the inhibitory effect of compounds like this compound, researchers employ biochemical assays using purified proteasomes or cell lysates. These assays typically utilize a small fluorogenic peptide substrate that mimics the natural substrates of the proteasome's different catalytic sites.

For example, to measure the chymotrypsin-like activity, which is the primary target of this compound, the substrate Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC) is often used. embopress.org When the proteasome cleaves this peptide, the fluorescent aminomethylcoumarin (AMC) group is released, and the resulting increase in fluorescence can be measured over time using a fluorometer. embopress.orgashpublications.org By performing this assay in the presence and absence of this compound, researchers can precisely quantify its inhibitory potency (e.g., by determining the IC50 value). These assays are crucial for screening new potential inhibitors and for understanding the fundamental biochemistry of proteasome function. ashpublications.org

Fluorometric Substrate Cleavage Assays

Fluorometric substrate cleavage assays are a cornerstone of in vitro studies involving this compound. These assays provide a quantitative measure of the compound's inhibitory effect on proteasome activity. The fundamental principle of this technique involves the use of a synthetic peptide substrate that is conjugated to a fluorophore. When this substrate is cleaved by the proteasome, the fluorophore is released, resulting in a measurable increase in fluorescence.

In a typical experimental setup, purified proteasomes or cell lysates containing proteasomes are incubated with a fluorogenic substrate, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin). The rate of substrate cleavage, and thus the intensity of the resulting fluorescence, is directly proportional to the proteasome's chymotrypsin-like activity.

To determine the inhibitory potential of this compound, the compound is introduced into the assay at varying concentrations. The reduction in the rate of fluorescence generation in the presence of the inhibitor, when compared to a control group without the inhibitor, allows for the calculation of key inhibitory parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Representative Data from a Fluorometric Substrate Cleavage Assay

| Concentration of this compound (nM) | Proteasome Activity (% of Control) |

| 0 | 100% |

| 10 | 85% |

| 50 | 55% |

| 100 | 20% |

| 500 | 5% |

This table illustrates the dose-dependent inhibition of proteasome activity by this compound as measured by a decrease in fluorescence.

Affinity Labeling and Active Site Profiling Techniques

Affinity labeling and active site profiling are powerful techniques used to identify and characterize the specific protein targets of a given compound. In the context of this compound, these methods confirm its direct interaction with the active sites of the proteasome's catalytic subunits.

Affinity labeling involves chemically modifying the inhibitor to include a reactive group that can form a covalent bond with its target protein upon binding. nih.gov This creates a stable complex that can be isolated and identified. For instance, a derivative of this compound could be synthesized with a photo-reactive or an electrophilic warhead. Upon incubation with a complex protein mixture, such as a cell lysate, and subsequent activation (e.g., by UV light for a photo-reactive group), the modified inhibitor will covalently attach to its binding partners. These labeled proteins can then be enriched and identified using techniques like mass spectrometry.

Active site profiling, a related approach, often utilizes activity-based probes (ABPs). These are small molecules that typically consist of a reactive group (the "warhead"), a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection and purification. While specific ABPs for this compound itself are not commercially standard, the principle is demonstrated by using broad-spectrum proteasome probes in competition experiments. In such a setup, pre-incubation of a cell lysate with this compound will block the binding of a subsequent proteasome-specific ABP to the chymotrypsin-like active sites. This lack of ABP labeling, visualized by gel electrophoresis and fluorescence scanning or western blotting, provides indirect but compelling evidence of the inhibitor's target engagement.

Table 2: Illustrative Results of an Active Site Profiling Competition Assay

| Treatment | Proteasome Subunit Labeling Intensity (Arbitrary Units) |

| Control (DMSO) | 1000 |

| This compound (1 µM) | 150 |

| This compound (10 µM) | 25 |

This table demonstrates the ability of this compound to prevent the labeling of proteasome subunits by an activity-based probe, confirming its engagement with the active site.

Advanced Imaging Techniques for Subcellular Localization and Protein Aggregation Analysis

Advanced imaging techniques, such as immunofluorescence and confocal microscopy, are indispensable for visualizing the cellular effects of proteasome inhibition by this compound. These methods allow researchers to observe changes in protein localization and the formation of protein aggregates within intact cells.

Immunofluorescence is a technique that uses antibodies to detect a specific protein within a cell. Primary antibodies bind to the protein of interest, and secondary antibodies, which are conjugated to a fluorophore, bind to the primary antibodies. This "sandwich" approach amplifies the signal and allows for the visualization of the target protein's distribution using a fluorescence microscope.

Confocal microscopy is a specialized type of fluorescence microscopy that offers several advantages, including the ability to acquire high-resolution images of thick specimens and to create three-dimensional reconstructions of the sample. This is achieved by using a pinhole to reject out-of-focus light, resulting in a sharper image of a single focal plane.

When cells are treated with this compound, the inhibition of the proteasome leads to the accumulation of proteins that are normally degraded. This can be visualized using immunofluorescence by staining for ubiquitin, a small protein that is attached to proteins to mark them for degradation. In untreated cells, ubiquitinated proteins are typically diffuse throughout the cytoplasm and nucleus. However, following treatment with this compound, a marked increase in the intensity of ubiquitin staining is observed, often in the form of distinct puncta or larger aggregates. These aggregates represent the accumulation of misfolded and undegraded proteins.

Confocal microscopy can be further employed to co-localize these ubiquitin-positive aggregates with other cellular structures or specific proteins of interest, providing insights into the cellular response to proteasome inhibition and the mechanisms of protein quality control.

In Vivo Research Models (Non-Clinical) for Disease Pathogenesis Studies

Non-clinical in vivo research models, such as transgenic mice or other animal models of human diseases, are crucial for studying the role of the ubiquitin-proteasome system in disease pathogenesis and for evaluating the potential therapeutic effects of proteasome inhibitors like this compound.

In the context of neurodegenerative diseases, for example, animal models that are genetically engineered to express aggregate-prone proteins (e.g., mutant huntingtin in Huntington's disease or amyloid-beta in Alzheimer's disease) are widely used. The administration of this compound to these animals can help to elucidate the role of proteasome dysfunction in the progression of the disease. By inhibiting the proteasome, researchers can mimic certain aspects of the disease pathology and study the downstream consequences, such as increased protein aggregation, neuronal cell death, and behavioral deficits.

Conversely, in some cancer models, the inhibition of the proteasome by this compound can be investigated as a potential anti-neoplastic strategy. Many cancer cells are highly dependent on the proteasome for their survival and proliferation, as they produce large amounts of abnormal proteins and have a high rate of cell division. By blocking proteasome activity, this compound can induce apoptosis (programmed cell death) in these malignant cells.

In these in vivo studies, a range of endpoints are typically assessed, including the analysis of tissue pathology through histology and immunohistochemistry, the measurement of protein aggregate loads, the evaluation of inflammatory markers, and the assessment of functional outcomes through behavioral testing. These non-clinical models provide a complex, whole-organism system in which to investigate the multifaceted roles of the proteasome and the potential impact of its inhibition.

Future Directions and Unexplored Avenues in Z Ile Glu O T Butyl Ala Leucinal Research

Identification of Novel Non-Proteasomal Targets and Off-Target Effects for Research Applications

While Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is widely recognized as a proteasome inhibitor, its electrophilic aldehyde group possesses the potential to interact with other cellular nucleophiles, leading to off-target effects. A comprehensive understanding of these non-proteasomal targets is crucial for the precise interpretation of experimental results and for uncovering novel therapeutic applications.

Future research should focus on systematically identifying and validating these alternative targets. The inherent reactivity of peptide aldehydes suggests that other classes of proteases, such as calpains and cathepsins, could be potential off-targets. Investigating the inhibitory activity of this compound against a broad panel of proteases will be a critical first step.

Furthermore, intriguing evidence suggests that this compound may have immunomodulatory effects. One report indicated that it can act as a potent immunosuppressant by binding to Toll-like receptors (TLRs) and inhibiting NF-κB activity. fishersci.com This opens up an entirely new avenue of research into its potential applications in immunology and inflammation research, independent of its proteasome inhibition.

Table 1: Potential Non-Proteasomal Targets of this compound

| Target Class | Potential Effect | Research Implications |

| Cysteine Proteases (e.g., Calpains, Cathepsins) | Inhibition of activity | Understanding off-target effects, potential for cross-reactivity studies. |

| Toll-like Receptors (TLRs) | Immunosuppression, NF-κB inhibition | Exploring applications in autoimmune and inflammatory conditions. |

| Other Cellular Nucleophiles | Covalent modification | Characterizing the complete cellular interactome. |

Development of Advanced Analogues with Enhanced Specificity or Novel Research Utility

The development of advanced analogues of this compound with improved properties promises to refine its utility as a research tool and potentially as a therapeutic lead. Key areas for analogue development include enhancing specificity, improving stability, and introducing novel functionalities.

One promising strategy involves the modification of the peptide backbone. Structure-activity relationship studies on similar peptide aldehydes have shown that introducing bulky, hydrophobic residues at the P3 position can significantly increase potency. nih.gov Another innovative approach is the design of macrocyclic peptide aldehydes, which can lead to enhanced selectivity and improved pharmacological properties such as metabolic stability and cell permeability. nih.gov

Modification of the reactive aldehyde "warhead" is another avenue for creating superior analogues. Replacing the aldehyde with other electrophilic groups, such as α′,β′-epoxyketones, has been shown to yield inhibitors with greater selectivity for the chymotrypsin-like activity of the proteasome. fishersci.com Furthermore, the development of prodrugs, for instance by converting the aldehyde to a less reactive cycloacetal, could improve the stability and delivery of the compound in biological systems. nih.gov

Exploring Diverse Biological Systems and Organisms Beyond Current Scope

To date, the majority of research utilizing this compound has been conducted in mammalian cell culture and, to a lesser extent, in rodent models. However, the fundamental and highly conserved nature of the ubiquitin-proteasome system across eukaryotes presents a vast and largely unexplored landscape for its application in diverse biological systems.

Future studies should aim to employ this compound as a chemical probe in a variety of model organisms. For instance, in developmental biology, its application in organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) could provide invaluable insights into the role of the proteasome in morphogenesis and cell fate determination. In the field of plant biology, this inhibitor could be used to dissect the role of the proteasome in processes such as hormone signaling, growth, and immunity.

Moreover, the potential of proteasome inhibitors as anti-infective agents is an exciting and underexplored area. mdpi.com Research has already indicated that this compound can inhibit HIV replication in vitro and exhibits antiviral effects against herpes simplex virus type 1 in vivo. fishersci.com A systematic investigation of its efficacy against a broader range of pathogens, including parasites like Plasmodium falciparum (the causative agent of malaria) and various fungi, could lead to the discovery of novel therapeutic strategies.

Integration with Multi-Omics Approaches to Uncover Comprehensive Biological Responses to Proteasome Inhibition

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the global cellular response to proteasome inhibition by this compound. An integrated multi-omics approach, combining proteomics, transcriptomics, and metabolomics, can offer a systems-level view of the molecular perturbations induced by this compound.

Proteomics: Global quantitative proteomics can identify the full spectrum of proteins that accumulate upon proteasome inhibition, providing a comprehensive view of the direct substrates of the ubiquitin-proteasome system. This can lead to the identification of novel regulatory proteins and pathways that are controlled by proteasomal degradation.

Transcriptomics: Transcriptomic analysis, through techniques like RNA-sequencing, can reveal the compensatory transcriptional programs that are activated in response to proteasome stress. This can shed light on the cellular mechanisms that are engaged to mitigate the toxic effects of protein accumulation and restore proteostasis.

Metabolomics: Metabolomic profiling can uncover the metabolic reprogramming that occurs as a consequence of proteasome inhibition. By understanding how cellular metabolism adapts to the stress induced by this compound, researchers can gain insights into the intricate connections between protein degradation and metabolic pathways.

The integration of these multi-omics datasets will be instrumental in constructing comprehensive models of the cellular response to proteasome inhibition, leading to a deeper understanding of its mechanism of action and potentially identifying novel biomarkers of its activity.

Role in Understanding and Manipulating Proteostasis Networks for Fundamental Biological Discovery

Proteostasis, or protein homeostasis, is the dynamic regulation of the proteome, encompassing protein synthesis, folding, trafficking, and degradation. The ubiquitin-proteasome system is a cornerstone of this network, and inhibitors like this compound are invaluable tools for dissecting its complexities.

This peptide aldehyde has been shown to induce the accumulation of ubiquitylated proteins in neuronal cells, making it a powerful tool to study the dynamics of protein turnover in both healthy and diseased states of the nervous system. nih.gov By acutely inhibiting the proteasome, researchers can synchronize the degradation of specific substrates and study the upstream and downstream events in various signaling pathways.

Furthermore, proteasome inhibition is known to trigger the unfolded protein response (UPR), a cellular stress response that is activated upon the accumulation of misfolded proteins in the endoplasmic reticulum. This compound can be used to experimentally induce the UPR and study its intricate signaling pathways and its role in cell fate decisions, such as adaptation, senescence, or apoptosis.

Future research can leverage this compound to explore the crosstalk between the ubiquitin-proteasome system and other arms of the proteostasis network, such as the autophagy-lysosome pathway. By understanding how cells coordinate these different protein degradation machineries in response to proteasome inhibition, we can gain fundamental insights into the maintenance of cellular health and the pathogenesis of diseases associated with proteostasis collapse, including neurodegenerative disorders and cancer.

Q & A

Q. What is the primary mechanism by which Z-Ile-Glu(O-t-butyl)-Ala-Leucinal inhibits proteasome activity?

this compound is a peptidyl aldehyde inhibitor targeting the chymotrypsin-like activity of the 20S proteasome. It binds to the catalytic Thr residues in β-subunits, blocking substrate hydrolysis. Studies demonstrate its specificity for chymotrypsin-like activity (IC₅₀ = 0.25 µM for acidic activity vs. 6.5 µM for neutral activity) and minimal interference with trypsin-like or peptidyl-glutamyl peptide hydrolyzing activities .

Q. How is this compound utilized in modeling neurodegenerative diseases like Parkinson’s?

This compound inhibits the ubiquitin-proteasome system (UPS) in PC12 cells, mimicking UPS dysfunction observed in Parkinson’s disease (PD). Researchers apply 10 µM this compound overnight to induce oxidative modifications in molecular chaperones, a key feature of PD pathogenesis .

Q. What experimental protocols are recommended for assessing proteasome inhibition using this compound?